Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate
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Overview
Description
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H17BrO3. It is characterized by the presence of a bromine atom, a ketone group, and an ester group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate typically involves the bromination of 2,5,5-trimethyl-4-oxohexanoic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Corresponding amines, ethers, or thioethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
Uniqueness
Unlike similar compounds, it possesses a ketone group adjacent to the ester and bromine functionalities, enabling a broader range of chemical reactions and synthetic utility .
Properties
CAS No. |
82884-44-4 |
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Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate |
InChI |
InChI=1S/C10H17BrO3/c1-9(2,3)7(12)6-10(4,11)8(13)14-5/h6H2,1-5H3 |
InChI Key |
FBIQUTUQQVEXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C(=O)OC)Br |
Origin of Product |
United States |
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